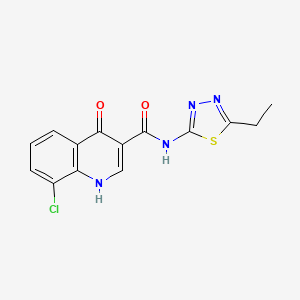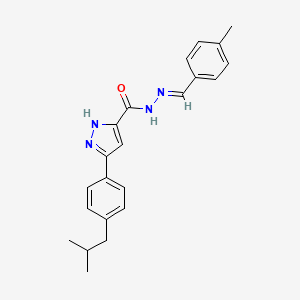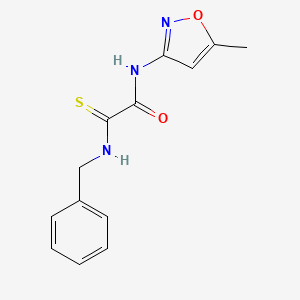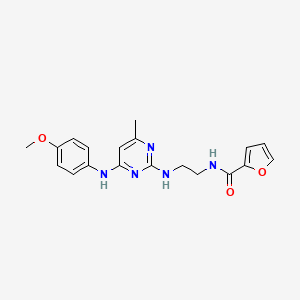![molecular formula C10H15N3O B2721891 2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2197522-21-5](/img/structure/B2721891.png)
2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with two discrete nitriles have been developed to synthesize multi-substituted 4-aminopyrimidine, tolerating a variety of functional groups and diverse reaction partners, yielding products in good to excellent yields (Chen et al., 2016).
- Gold-catalyzed intermolecular [2+2+2] cycloaddition of ynamides with two discrete nitriles forms monomeric 4-aminopyrimidines, showing excellent regioselectivity with various ynamides and nitriles (Karad & Liu, 2014).
Biomedical Applications
- Novel 2-aminopyrimidine derivatives, synthesized from acyclic materials, showed significant antitrypanosomal and antiplasmodial activities, indicating potential for treating sleeping sickness and malaria (Hoffelner et al., 2020).
- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with various substitutions exhibit antiviral activity against herpes and retroviruses, including HIV, indicating their potential as antiviral agents (Holý et al., 2002).
- A series of 2-aminopyrimidine derivatives synthesized as ligands for the histamine H4 receptor (H4R) were found to be potent in vitro and showed anti-inflammatory and antinociceptive activity in animal models, supporting their potential as H4R antagonists in pain management (Altenbach et al., 2008).
Material Science and Structural Studies
- X-ray diffraction and molecular-orbital studies on cycloguanil hydrochloride and 2,4-diaminoquinazoline revealed insights into the geometry of antifolate drugs, indicating flexibility in amino groups which could facilitate enzyme binding (Hunt et al., 1980).
- Synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives demonstrated the presence of various non-covalent interactions responsible for structural stabilities, providing insights into the quantum chemical structures and properties of crystalline organic compounds (Ali et al., 2021).
Photobiology and DNA Studies
- The study of UV-induced pyrimidine dimerization in DNA revealed that triplex formation with homopurine-homopyrimidine inserts effectively protects the DNA duplex from UV-induced damage, offering a promising method for studying intermolecular and intramolecular triplexes (Lyamichev et al., 1990).
- Photochemistry of thymine in frozen aqueous solution identified multiple dimeric and trimeric products formed upon UV irradiation, contributing to the understanding of DNA photochemistry and potential applications in photobiology (Shetlar & Basus, 2013).
Wirkmechanismus
Target of Action
It’s known that similar 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s known that similar 2-aminopyrimidine derivatives interact with their targets to exhibit antitrypanosomal and antiplasmodial activities .
Biochemical Pathways
Similar 2-aminopyrimidine derivatives are known to affect the life cycle of organisms causing diseases like sleeping sickness and malaria .
Pharmacokinetics
It’s known that the compound is a crystalline solid with a melting point of >300°c, insoluble in water and organic solvents, but soluble in acid-base solutions . These properties may influence its bioavailability.
Result of Action
Similar 2-aminopyrimidine derivatives have shown to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Eigenschaften
IUPAC Name |
2-[methyl-(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-11-6-5-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXXEDOGRDHCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
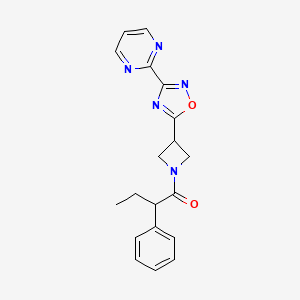
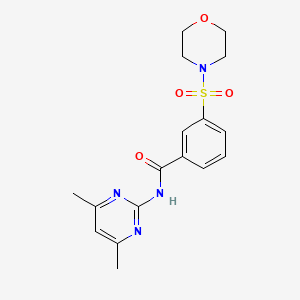

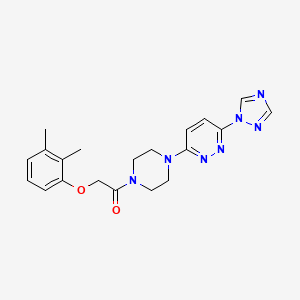
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)
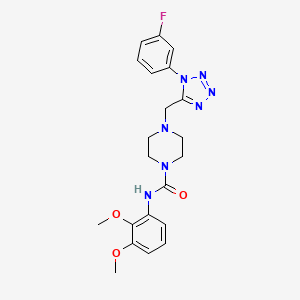
![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)
![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)
